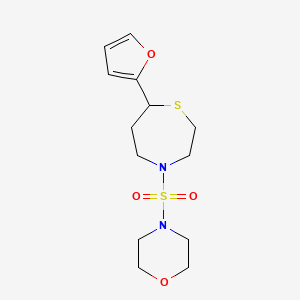

4-((7-(Furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)morpholine

Description

4-((7-(Furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)morpholine is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiazepane ring, and a morpholine ring

Properties

IUPAC Name |

4-[[7-(furan-2-yl)-1,4-thiazepan-4-yl]sulfonyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O4S2/c16-21(17,15-5-9-18-10-6-15)14-4-3-13(20-11-7-14)12-2-1-8-19-12/h1-2,8,13H,3-7,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLCHEBJRLYMOSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CO2)S(=O)(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((7-(Furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)morpholine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-2-yl-thiazepane intermediate. This intermediate is then reacted with morpholine under specific conditions to form the final compound. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-((7-(Furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)morpholine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The thiazepane ring can be reduced to form thiazolidines.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Furanones and sulfoxides.

Reduction: Thiazolidines and morpholine derivatives.

Substitution: Sulfonamide and sulfone derivatives.

Scientific Research Applications

4-((7-(Furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)morpholine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-((7-(Furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)morpholine involves its interaction with specific molecular targets. The furan ring can interact with aromatic residues in proteins, while the thiazepane ring can form hydrogen bonds with amino acid side chains. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites in enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

- 4-((7-(Furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)piperidine

- 4-((7-(Furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)thiomorpholine

Uniqueness

4-((7-(Furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties

Biological Activity

4-((7-(Furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)morpholine is a complex organic compound that incorporates multiple heterocyclic structures. This compound is of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features suggest a variety of possible interactions with biological targets, making it a candidate for therapeutic applications.

Chemical Structure

The molecular formula for 4-((7-(Furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)morpholine is , with a molecular weight of approximately 342.5 g/mol. The structure includes a morpholine ring, a furan moiety, and a thiazepane ring, which contribute to its chemical reactivity and biological properties.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit various biological activities, including:

- Antibacterial Activity : Compounds containing sulfonamide functionalities have shown significant antibacterial properties against various strains of bacteria.

- Enzyme Inhibition : Many sulfonamide derivatives are known to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various biochemical pathways.

- Antitumor Activity : Structural analogs have been investigated for their potential antitumor effects, suggesting that this compound may also possess similar properties.

Antibacterial Activity

A study evaluating the antibacterial efficacy of related compounds demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis. The synthesized derivatives exhibited varying degrees of effectiveness, with some achieving IC50 values significantly lower than standard reference drugs .

| Compound | Bacterial Strain | IC50 (µM) |

|---|---|---|

| Compound A | Salmonella typhi | 2.14 ± 0.003 |

| Compound B | Bacillus subtilis | 0.63 ± 0.001 |

| Thiourea (reference) | - | 21.25 ± 0.15 |

Enzyme Inhibition Studies

The compound was also evaluated for its inhibitory effects on AChE and urease:

- Acetylcholinesterase (AChE) : Compounds with similar structures have shown strong AChE inhibition, which is crucial for treating conditions like Alzheimer’s disease.

- Urease Inhibition : The thiazepane and sulfonamide functionalities are associated with potent urease inhibition, which can be beneficial in managing conditions like urinary tract infections.

| Enzyme | Compound | IC50 (µM) |

|---|---|---|

| AChE | Compound C | 1.21 ± 0.005 |

| Urease | Compound D | 2.39 ± 0.005 |

Binding Studies

Fluorescence quenching studies indicated that the compound interacts effectively with bovine serum albumin (BSA), suggesting good bioavailability and potential for therapeutic application . The binding constants obtained from these studies provide insights into the pharmacokinetic properties of the compound.

Case Studies

- Case Study on Antimicrobial Properties : A series of thiazepane derivatives were synthesized and tested for their antibacterial activity against clinically relevant pathogens. The results showed that modifications to the furan and thiazepane rings could enhance antimicrobial efficacy.

- Case Study on Enzyme Inhibition : Another study focused on the inhibition of urease by sulfonamide derivatives highlighted the role of specific functional groups in enhancing enzyme binding affinity, suggesting that similar modifications could be applied to the morpholine derivative to improve its inhibitory effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.